

Application Note: Analysis of Flumethasone Pivalate in Tissue Samples by HPLC-UV

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Compound of Interest

Compound Name: *Flumethasone Pivalate*

Cat. No.: *B1672883*

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Introduction

Flumethasone Pivalate is a moderately potent synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Its analysis in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of **Flumethasone Pivalate** in tissue samples. The described protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and an optional solid-phase extraction (SPE) step for further purification, ensuring high recovery and sensitivity.

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of drug development, pharmacology, and analytical chemistry who are involved in the bioanalysis of corticosteroids in tissue matrices.

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of **Flumethasone Pivalate** from tissue samples.

Materials and Reagents

- **Flumethasone Pivalate** analytical standard

- Internal Standard (IS), e.g., Dexamethasone
- HPLC-grade methanol, acetonitrile, and water
- ACS grade ethyl acetate and hexane
- Phosphate-buffered saline (PBS), pH 7.4
- Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

Sample Preparation: Tissue Homogenization and Extraction

A combination of organic solvent extraction and an optional solid-phase extraction cleanup is recommended for isolating **Flumethasone Pivalate** from tissue samples.

2.1. Tissue Homogenization

- Weigh approximately 50-100 mg of frozen tissue sample.
- Place the tissue in a pre-chilled microcentrifuge tube.
- Add ice-cold homogenization buffer (e.g., PBS, pH 7.4) at a 1:4 (w/v) ratio (e.g., 200 μ L of buffer for 50 mg of tissue).
- Homogenize the tissue using a suitable homogenizer (e.g., bead beater, rotor-stator homogenizer).
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
- Carefully collect the supernatant for the extraction procedure.

2.2. Liquid-Liquid Extraction (LLE)

- To the supernatant from the homogenization step, add an internal standard solution.
- Add an organic extraction solvent, such as a mixture of ethyl acetate and hexane, at a 5:1 (v/v) ratio to the supernatant.

- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
- Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.
- Carefully transfer the upper organic layer to a clean tube.
- Repeat the extraction of the aqueous layer with a fresh aliquot of the organic solvent to maximize recovery.
- Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in the mobile phase for HPLC analysis.

2.3. Solid-Phase Extraction (SPE) - Optional Cleanup For samples requiring further cleanup to remove interfering substances, an SPE step can be incorporated after LLE.

- Conditioning: Pass 3 mL of methanol through a C18 SPE cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to dry.
- Loading: Reconstitute the dried extract from the LLE step in a small volume of the mobile phase and load it onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities.
- Elution: Elute the **Flumethasone Pivalate** and internal standard with 3 mL of methanol or an appropriate elution solvent (e.g., 90% methanol in water).
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

HPLC-UV Analysis

The following HPLC-UV conditions are recommended for the analysis of **Flumethasone Pivalate**.

Parameter	Condition
Instrument	Agilent 1220 Infinity LC or equivalent
Column	ZORBAX Eclipse XDB-C18, 150 x 4.6 mm, 3.5 μ m
Mobile Phase	Acetonitrile:Water (55:45, v/v)
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Injection Volume	20 μ L
UV Detection	254 nm
Run Time	Approximately 10 minutes

Table 1: HPLC-UV Chromatographic Conditions.

Data Presentation

The following tables summarize the expected quantitative data for the validation of this method, based on typical performance characteristics for similar assays.

Parameter	Result
Linearity Range	10 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	3 ng/mL
Limit of Quantitation (LOQ)	10 ng/mL

Table 2: Linearity and Sensitivity.

Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (% Recovery)
Low QC (30 ng/mL)	< 10%	< 15%	85 - 115%
Mid QC (300 ng/mL)	< 10%	< 15%	85 - 115%
High QC (800 ng/mL)	< 10%	< 15%	85 - 115%

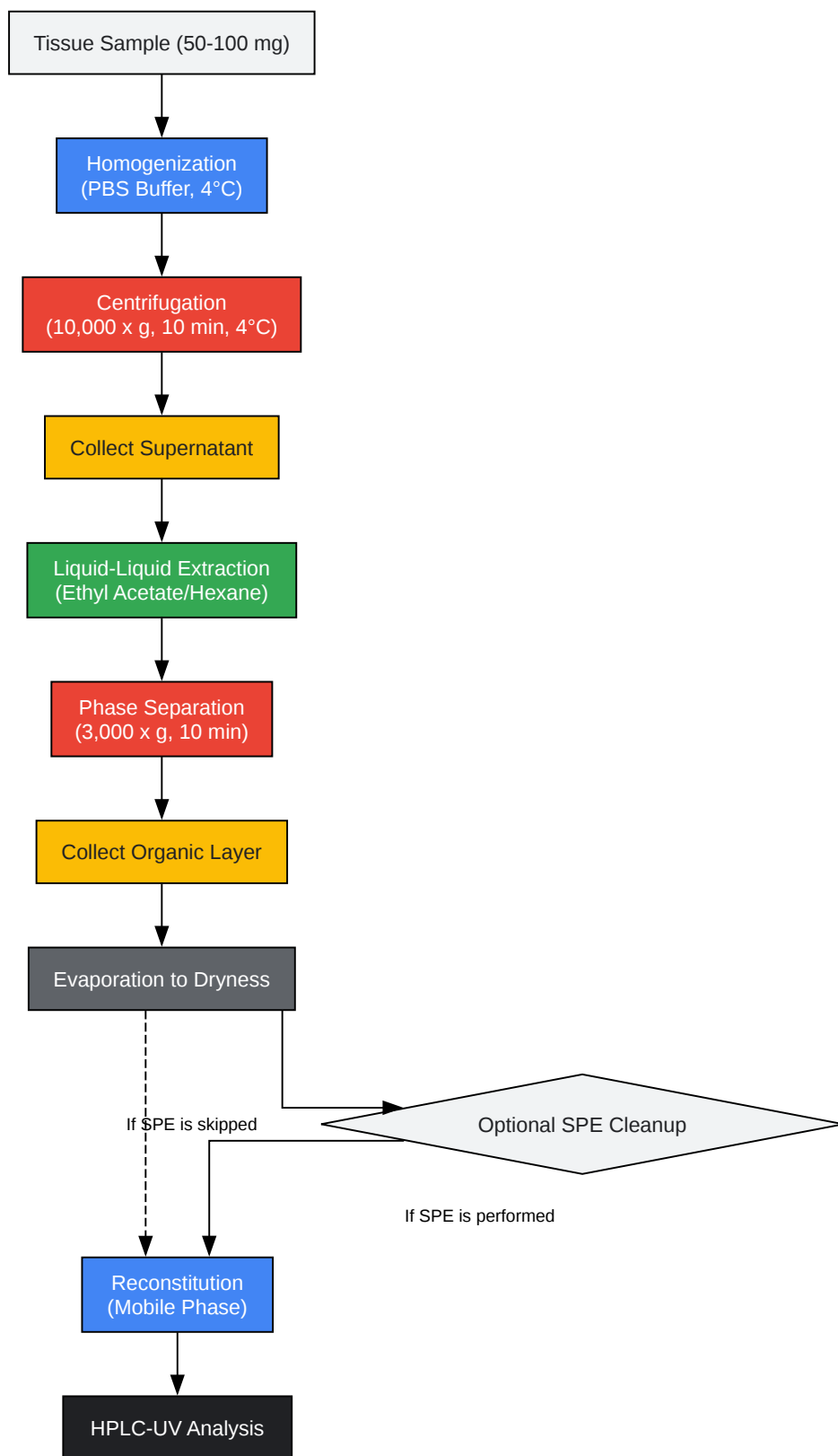
Table 3: Precision and Accuracy.

Extraction Method	Recovery (%)
Liquid-Liquid Extraction	> 85%
LLE with SPE Cleanup	> 80%

Table 4: Extraction Recovery.

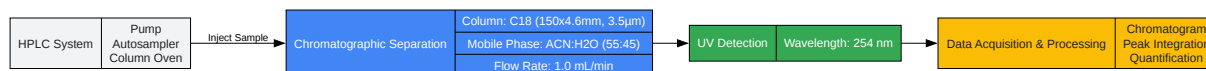
Visualizations

The following diagrams illustrate the experimental workflow for the analysis of **Flumethasone Pivalate** in tissue samples.



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Caption: Experimental workflow for tissue sample preparation and analysis.



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Caption: Analytical workflow of the HPLC-UV method.

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References

- 1. cores.emory.edu [cores.emory.edu]
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